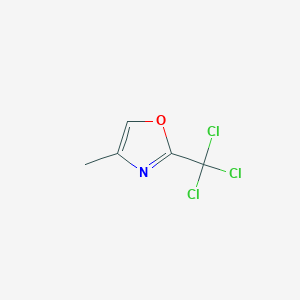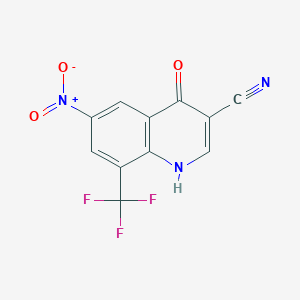![molecular formula C18H19NO5S B15172468 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920803-45-8](/img/structure/B15172468.png)
4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonates This compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a phenyl benzenesulfonate moiety
Métodos De Preparación
The synthesis of 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonate group to a sulfonic acid or sulfone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate can be compared with other benzenesulfonate derivatives, such as:
4-(Phenyldiazenyl)phenyl benzenesulfonate: This compound has an azo group instead of the morpholine ring, leading to different chemical and biological properties.
Benzenesulfonic acid derivatives: These compounds lack the morpholine ring and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920803-45-8 |
|---|---|
Fórmula molecular |
C18H19NO5S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[4-[(2R)-4-ethyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H19NO5S/c1-2-19-12-17(23-13-18(19)20)14-8-10-15(11-9-14)24-25(21,22)16-6-4-3-5-7-16/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 |
Clave InChI |
ZSGBTKCROKBTDA-KRWDZBQOSA-N |
SMILES isomérico |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)



![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)
